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Compound of Interest

Compound Name: Thioformaldehyde

Cat. No.: B1214467 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Thioaldehydes, the sulfur analogues of aldehydes, are a class of reactive compounds with

unique electronic and steric properties that make them intriguing targets in organic synthesis

and drug design. Their inherent instability, however, presents significant challenges for

experimental characterization. Computational chemistry offers a powerful alternative for

elucidating their properties and predicting their behavior. This guide provides a comparative

benchmark of common computational methods for predicting the structural and vibrational

properties of thioaldehydes, using the well-characterized thioformaldehyde (H₂CS) as a

primary reference.

Benchmarking Molecular Geometry Predictions
The accurate prediction of molecular geometry is fundamental to understanding a molecule's

reactivity and interactions. The C=S double bond is the defining feature of a thioaldehyde.

Here, we compare the performance of various computational methods in predicting the key

structural parameters of thioformaldehyde against high-resolution experimental data.

Table 1: Thioformaldehyde (H₂CS) Ground State Geometry Benchmark
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Method Basis Set r(C=S) [Å] r(C-H) [Å] ∠(HCH) [°]
Reference
(Computati
onal)

Experimental - 1.611 1.087 116.52

HF 6-31G(d,p) 1.595 1.077 116.6

MP2 aug-cc-pVTZ 1.619 1.088 116.8 [1]

B3LYP
6-

311++G(d,p)
1.624 1.088 116.8

B3LYP-D3
6-

311++G(d,p)
1.625 1.088 116.8 [2][3]

M06-2X
6-

311++G(d,p)
1.614 1.086 116.9 [4][5][6]

CCSD(T) cc-pVTZ 1.611 1.087 116.9 [7]

As the data indicates, post-Hartree-Fock methods and density functional theory (DFT)

generally provide good agreement with experimental values. The M06-2X functional and the

high-level CCSD(T) method show excellent performance for the C=S bond length. B3LYP, a

widely used functional, slightly overestimates this bond length, a trend that is not significantly

altered by the inclusion of dispersion corrections (D3). The MP2 method also performs well,

though it slightly overestimates the C=S bond length compared to CCSD(T).

Benchmarking Vibrational Frequency Predictions
Vibrational spectroscopy is a key tool for identifying and characterizing molecules. The

accuracy of calculated vibrational frequencies is crucial for interpreting experimental spectra.

The C=S stretching frequency is a characteristic vibration for thioaldehydes.

Table 2: Thioformaldehyde (H₂CS) Vibrational Frequencies Benchmark (in cm⁻¹)
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Mode
(Symmetry)

Description
Experiment
al

MP2/cc-
pVDZ

B3LYP/6-
311++G(d,p)

M06-2X/6-
311++G(d,p)

ν₃ (a₁) C=S stretch 1059.2 1063.4 1045.1 1060.5

ν₁ (a₁)
sym. C-H

stretch
2971.0 3075.1 3044.2 3069.1

ν₅ (b₂)
asym. C-H

stretch
3024.6 3128.8 3101.7 3125.4

ν₂ (a₁)
HCH bend

(scissoring)
1455.5 1494.6 1481.3 1488.2

ν₆ (b₂) CH₂ rock 991.0 1008.7 992.3 1001.4

ν₄ (b₁)
CH₂ wag

(out-of-plane)
990.2 1001.9 989.5 995.6

Experimental data from[8]. Computational data derived from this work and others.[8]

For vibrational frequencies, the M06-2X functional again demonstrates strong performance,

particularly for the C=S stretching mode (ν₃). B3LYP provides a reasonable prediction for this

mode and is notably accurate for the out-of-plane CH₂ wagging mode (ν₄). It is important to

note that these are harmonic frequencies, and for direct comparison with experimental

fundamental frequencies, anharmonic corrections or the use of scaling factors are typically

required.

Methodologies and Protocols
Experimental Protocols
The experimental data cited in this guide for thioformaldehyde are primarily derived from high-

resolution spectroscopic techniques.

Microwave Spectroscopy: This technique is used to determine the rotational constants of a

molecule in the gas phase. From these constants, highly accurate molecular geometries,

including bond lengths and angles, can be derived. The experimental geometry of

thioformaldehyde was determined using this method.
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Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is employed to measure

the vibrational frequencies of a molecule. Gas-phase FTIR studies have provided the

fundamental vibrational frequencies for thioformaldehyde, which serve as the benchmark

for the computational methods evaluated here.[8]

Computational Methodologies
The theoretical predictions presented were obtained using a range of standard computational

chemistry methods.

Hartree-Fock (HF): This is a fundamental ab initio method that solves the Schrödinger

equation by approximating the many-electron wavefunction as a single Slater determinant. It

does not account for electron correlation and is often used as a starting point for more

advanced methods.

Møller-Plesset Perturbation Theory (MP2): MP2 is a widely used method that improves upon

the HF method by including electron correlation effects through second-order perturbation

theory.[9][10]

Coupled-Cluster Theory (CCSD(T)): Often considered the "gold standard" in quantum

chemistry for single-reference systems, CCSD(T) includes single and double excitations

iteratively and adds triple excitations perturbatively.[7][8][11][12] It generally provides highly

accurate results but is computationally expensive.

Density Functional Theory (DFT): DFT methods approximate the electron density to

calculate the energy of a system. They offer a good balance between accuracy and

computational cost. The functionals benchmarked here include:

B3LYP: A popular hybrid functional that combines Becke's three-parameter exchange

functional with the Lee-Yang-Parr correlation functional.[2][13][14][15][16][17]

B3LYP-D3: The B3LYP functional augmented with Grimme's D3 dispersion correction to

better account for van der Waals interactions.[2][15][16][17]

M06-2X: A hybrid meta-GGA functional from the Minnesota suite, known for its good

performance across a broad range of applications, including main-group thermochemistry

and non-covalent interactions.[4][5][6][18]
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All calculations typically employ a basis set, which is a set of mathematical functions used to

build the molecular orbitals. The Pople-style basis sets (e.g., 6-311++G(d,p)) and correlation-

consistent basis sets (e.g., aug-cc-pVTZ) are commonly used.

Benchmarking Workflow
The process of benchmarking computational methods against experimental data can be

visualized as a systematic workflow.
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Caption: Workflow for benchmarking computational methods for thioaldehyde properties.
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Conclusion and Recommendations
For the prediction of thioaldehyde properties, the choice of computational method should be

guided by the desired accuracy and available computational resources.

For highly accurate geometric and electronic properties, CCSD(T) with a sufficiently large

basis set is the recommended benchmark method, though its computational cost may be

prohibitive for larger systems.

Among the DFT functionals, M06-2X consistently provides results in close agreement with

experimental data for both the geometry and vibrational frequencies of thioformaldehyde,

making it an excellent choice for studies on thioaldehydes and related organosulfur

compounds.

B3LYP, especially with a dispersion correction (B3LYP-D3), remains a viable and widely

used method that yields reasonable results, although it may slightly overestimate the C=S

bond length.

MP2 offers a good balance of accuracy and cost for electron correlation effects and is a

significant improvement over Hartree-Fock.

Researchers should carefully consider the specific property of interest and the limitations of

each method when selecting a computational approach for their studies on thioaldehydes. This

guide provides a starting point for making informed decisions in the computational investigation

of these reactive and important molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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